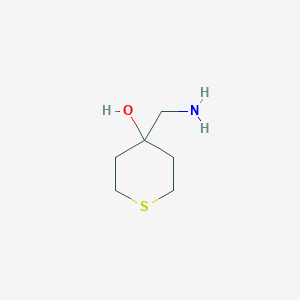

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDACFHKAMLKPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672948 | |

| Record name | 4-(Aminomethyl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879514-92-8 | |

| Record name | 4-(Aminomethyl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)thian-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of the synthetic routes for producing 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a valuable intermediate in the development of central nervous system (CNS) agents.[1] The constrained heterocyclic scaffold, featuring both hydroxyl and primary amine functionalities, is a key pharmacophore that can enhance metabolic stability and target selectivity in neuroactive drug candidates.[1] This document details scientifically robust synthetic strategies, providing step-by-step protocols, mechanistic insights, and comparative data to aid researchers in the efficient and scalable synthesis of this pivotal building block.

Introduction: The Strategic Importance of the Thiopyran Scaffold

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The incorporation of a sulfur atom within the saturated six-membered ring introduces unique physicochemical properties compared to its carbocyclic and oxygenated analogs. The specific substitution pattern of this compound, with a geminal hydroxymethyl and amino group, presents a three-dimensional structure that is of significant interest for probing the binding pockets of CNS targets such as ion channels and G-protein coupled receptors. Its utility as a key intermediate is noted in the synthesis of novel therapeutics for conditions including epilepsy, neuropathic pain, and anxiety disorders.[1]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points towards tetrahydro-4H-thiopyran-4-one as a readily accessible and commercially available starting material. The core challenge lies in the stereoselective and efficient introduction of the aminomethyl and hydroxyl groups at the C4 position. Two primary synthetic strategies emerge from this analysis, each with its own set of advantages and experimental considerations.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: The Strecker Synthesis and Nitrile Reduction Approach

This classical yet robust approach leverages the Strecker amino acid synthesis, followed by a chemoselective reduction of the nitrile functionality.

Step 1: Synthesis of 4-Amino-4-cyanotetrahydro-2H-thiopyran via Strecker Reaction

The initial step involves the one-pot reaction of tetrahydro-4H-thiopyran-4-one with an alkali metal cyanide and an ammonium salt. This reaction proceeds through the in situ formation of an imine, which is subsequently attacked by the cyanide nucleophile to yield the α-aminonitrile.

Diagram 2: Strecker Synthesis Workflow

Caption: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.

Experimental Protocol:

-

To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1), add ammonium carbonate (3 equivalents) and sodium cyanide (1.5 equivalents).[2]

-

Heat the reaction mixture to 60-70°C and stir for 3-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 5-10°C.

-

Filter the resulting precipitate and wash with cold water to afford the crude 4-amino-4-cyanotetrahydro-2H-thiopyran.

-

The product can be purified further by recrystallization or used directly in the next step.

Step 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile group in the α-aminonitrile intermediate to a primary amine is a critical step. Catalytic hydrogenation is often the most economical and environmentally benign method for this transformation on a large scale.[3]

Causality in Reagent Selection:

-

Catalytic Hydrogenation: This method is preferred for its high atom economy and cleaner reaction profile, avoiding the generation of large amounts of stoichiometric waste.[4] Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective.[3][5][6] The choice of catalyst can influence the selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts.[3]

-

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents that can effectively convert nitriles to primary amines.[4][5] However, they are moisture-sensitive, require anhydrous conditions, and produce stoichiometric metal salt waste, making them less ideal for large-scale synthesis.[4]

Experimental Protocol (Catalytic Hydrogenation):

-

Charge a high-pressure reactor with 4-amino-4-cyanotetrahydro-2H-thiopyran (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney nickel (5-10 wt%).

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 40-50°C and stir vigorously.

-

Monitor the reaction by observing hydrogen uptake and TLC analysis.

-

Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Synthetic Pathway II: Spiro-epoxidation and Nucleophilic Ring-Opening

This alternative strategy involves the formation of a spiro-epoxide from the starting ketone, followed by a regioselective ring-opening with an amine source. This pathway can offer advantages in terms of stereocontrol.

Step 1: Synthesis of Spiro[oxirane-2,4'-tetrahydrothiopyran]

The formation of the spiro-epoxide is typically achieved through the reaction of tetrahydro-4H-thiopyran-4-one with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reaction), or by epoxidation of an intermediate enolate.

Experimental Protocol (Corey-Chaykovsky Reaction):

-

Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous DMSO.

-

To this ylide solution, add a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in DMSO at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the spiro-epoxide.

Step 2: Regioselective Ring-Opening of the Spiro-epoxide

The crucial step in this pathway is the regioselective ring-opening of the spiro-epoxide with an amine source, such as ammonia, to furnish the desired aminomethyl alcohol.[7][8] The reaction is typically carried out in a protic solvent, and the nucleophilic attack of ammonia occurs at the less sterically hindered carbon of the epoxide ring.[9][10]

Diagram 3: Epoxide Ring-Opening Mechanism

Caption: Nucleophilic ring-opening of the spiro-epoxide by ammonia.

Experimental Protocol:

-

Dissolve the spiro[oxirane-2,4'-tetrahydrothiopyran] (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an excess of aqueous ammonia (e.g., 28-30% solution).

-

Heat the reaction mixture in a sealed vessel to 60-80°C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway I: Strecker Synthesis & Nitrile Reduction | Pathway II: Spiro-epoxidation & Ring-Opening |

| Starting Material | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one |

| Number of Steps | 2 | 2 |

| Key Intermediates | α-Aminonitrile | Spiro-epoxide |

| Reagents & Conditions | NaCN, NH₄Cl; Catalytic Hydrogenation (H₂, Raney Ni) | Sulfur ylide; Ammonia |

| Advantages | Utilizes well-established, scalable reactions. | May offer better stereocontrol at the C4 position. |

| Challenges | Handling of toxic cyanides. Potential for over-reduction of the nitrile. | Preparation and handling of ylides. Regioselectivity of ring-opening. |

| Overall Yield | Generally moderate to good. | Can be high, but dependent on the efficiency of both steps. |

Conclusion and Future Perspectives

Both presented synthetic strategies provide viable and effective routes to this compound. The choice between the Strecker/nitrile reduction pathway and the spiro-epoxidation/ring-opening approach will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. The Strecker synthesis route is often favored for its simplicity and the use of readily available reagents for large-scale production. Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure forms of the target molecule, which would be of significant value for the development of chiral CNS drug candidates.

References

-

Catalytic Reduction of Nitriles . (n.d.). Science of Synthesis. Retrieved December 31, 2025, from [Link]

-

Nitrile reduction . (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Amine Formation from Nitriles . (n.d.). Study Mind. Retrieved December 31, 2025, from [Link]

-

Ghorai, M. K., et al. (2016). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 18(10), 2953-2957. [Link]

-

Ghorai, M. K., et al. (2016). Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions. Request PDF. [Link]

-

Nitrile Reduction . (n.d.). Organic Chemistry Group, University of Liverpool. Retrieved December 31, 2025, from [Link]

-

Amine synthesis by nitrile reduction . (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

This compound . (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) . (2019). Chemistry of Heterocyclic Compounds, 55(1). [Link]

-

Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst . (2021). Scientific Reports, 11(1), 7294. [Link]

- Barsanti, P. A., et al. (2014). U.S. Patent No. 8,778,951. U.S.

-

4-Aminomethyltetrahydropyran . (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Patsnap.

- Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (n.d.). Google Patents.

-

Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586. [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols . (2023). Journal of Synthetic Chemistry. [Link]

-

Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives . (2018). Chemistry of Heterocyclic Compounds, 54(10), 967-975. [Link]

-

Tetrahydropyran synthesis . (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides . (2022). Communications Chemistry, 5(1), 101. [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions . (2025). RSC Advances, 15(1), 1-18. [Link]

-

Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis . (2011). Synlett, 2011(18), 2623-2646. [Link]

-

In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols . (2018). Beilstein Journal of Organic Chemistry, 14, 826-834. [Link]

-

Epoxides - The Outlier Of The Ether Family . (2015). Master Organic Chemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jsynthchem.com [jsynthchem.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: A Scaffold of Neurological Importance

This compound is a heterocyclic compound featuring a tertiary alcohol and a primary amine tethered to a central tetrahydrothiopyran ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of agents targeting the central nervous system (CNS). The constrained cyclic backbone can enhance metabolic stability and receptor selectivity of drug candidates.[1] While specific drugs derived from this intermediate are not extensively documented in publicly available literature, its structural motifs are found in compounds developed for conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1] The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (sulfur and oxygen atoms) in a defined spatial orientation allows for diverse interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 879514-92-8 | [2][3][4] |

| Molecular Formula | C₆H₁₃NOS | [1][3] |

| Molecular Weight | 147.24 g/mol | [1] |

| Appearance | White powder | [3] |

| Purity | Typically >98% | [1] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1] |

Molecular Structure and Reactivity

The structure of this compound presents several key features that govern its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The primary amine is a versatile nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination to build more complex molecular architectures. The tertiary hydroxyl group is less reactive than a primary or secondary alcohol but can be functionalized under specific conditions, for example, through etherification or esterification, or it can be a key pharmacophoric feature for hydrogen bonding with a biological target. The thioether within the ring can be oxidized to a sulfoxide or sulfone, which can significantly alter the molecule's polarity, solubility, and metabolic stability.

Synthesis and Manufacturing

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on common laboratory practices for similar transformations. This protocol should be considered illustrative and would require optimization and validation.

Step 1: Nucleophilic Addition

-

To a solution of a suitable protected aminomethyl species, such as N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine, in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere (e.g., argon), add a strong base like n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to generate the corresponding anion.

-

Add a solution of tetrahydro-4H-thiopyran-4-one in anhydrous tetrahydrofuran dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected amino alcohol intermediate.

Step 2: Deprotection

-

Dissolve the crude protected intermediate in a suitable solvent (e.g., methanol).

-

Add a deprotecting agent. For a benzyl protecting group, this would typically involve catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).

-

Monitor the reaction by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aminomethyl protons, the protons on the tetrahydrothiopyran ring, and the hydroxyl proton. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR would display distinct signals for each of the six carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl and aminomethyl groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or chemical ionization (CI) techniques would be expected to show the protonated molecular ion [M+H]⁺ at m/z 148.08.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H and N-H stretching of the hydroxyl and amino groups (typically in the range of 3200-3500 cm⁻¹), as well as C-H and C-S stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis, often coupled with a UV or mass spectrometric detector, is used to determine the purity of the compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a desirable scaffold for the development of CNS-active agents. The tetrahydrothiopyran ring is a bioisostere of cyclohexane and piperidine, offering a way to modulate lipophilicity and metabolic stability. The presence of both a primary amine and a tertiary alcohol allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific examples of marketed drugs containing this exact fragment are not prominent, the broader class of tetrahydrothiopyran derivatives has been investigated for various therapeutic applications, including as cannabinoid receptor modulators for pain management and in the treatment of other neurological disorders.[5][6] The spirocyclic nature of the substitution pattern at the 4-position is a common feature in modern drug design, often leading to improved pharmacological properties.

Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: As recommended by suppliers, store in a cool (2-8°C), dry place, under an inert atmosphere, and protected from light to prevent degradation.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of a constrained heterocyclic core with strategically placed functional groups. Its potential for the development of novel CNS therapeutics is significant. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery.

References

- Google Patents. (2013). (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.

- Google Patents. (n.d.). PYRROLOPYRIDINE DERIVATIVES.

- Google Patents. (n.d.). Tetrahydropyran and thiopyran derivatives having multimodal activity against pain.

- Google Patents. (n.d.). Tetrahydropyran derivatives and their use as therapeutic agents.

-

MDPI. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Retrieved from [Link]

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

-

PrepChem.com. Preparation of 4-hydroxy-4-methyl-2-pentanone. (n.d.). Retrieved from [Link]

-

PubChem. 4-Aminomethyltetrahydropyran. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025-08-06). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Retrieved from [Link]

-

bepress. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). Compounds and methods of treating neurological disorders.

- Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

- Google Patents. (n.d.). Synthesis method of 4-Hydroxythiobenzamide.

- Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.

-

Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders.

-

ACS Publications. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]amino-N-(Substituted)phthalimides as Sigma (σ) Receptor Ligands. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of N-(trans-4-(aminomethyl) cyclohexyl)-5'-chloro-6-(3-fluorobenzyloxy)-2,4'- bipyridin-2'-amine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 879514-92-8|this compound|BLD Pharm [bldpharm.com]

- 3. rongna.lookchem.com [rongna.lookchem.com]

- 4. 4-aminomethyl-tetrahydro-2H-thiopyran-4-ol CAS#: [chemicalbook.com]

- 5. PYRROLOPYRIDINE DERIVATIVES - Patent 1753764 [data.epo.org]

- 6. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders - Google Patents [patents.google.com]

An In-Depth Technical Guide to CAS Number 235968-33-9

A comprehensive review of available data for "2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol" reveals a significant discrepancy. The provided CAS number, 235968-33-9, does not correspond to the specified chemical structure in publicly accessible and authoritative chemical databases. This guide will address this ambiguity, explore structurally similar compounds for which data is available, and provide a framework for the potential characterization of the target molecule.

The Challenge of Identification: CAS Number and Chemical Name Mismatch

A thorough investigation using the CAS number 235968-33-9 did not yield a conclusive match with the chemical name 2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol. This suggests one of the following possibilities:

-

Typographical Error: The provided CAS number or chemical name may contain a typographical error.

-

Novel or Undisclosed Compound: The compound may be novel, proprietary, or not yet registered in public databases.

-

Internal Reference Number: The number could be an internal catalog number specific to a particular organization.

Given this fundamental challenge, a direct and in-depth guide on the specified compound cannot be constructed with the required scientific integrity. However, by examining structurally related analogs, we can infer potential properties and establish a methodological approach for its synthesis and characterization.

Analysis of Structurally Related Analogs

To provide valuable insights for researchers, we will examine two key substructures of the target molecule for which public data is available: the bromothiophene scaffold and the aminoethanol side chain.

The Bromothiophene Moiety: A Versatile Pharmacophore

The 5-bromo-2-thienyl group is a common building block in medicinal chemistry. Its presence often imparts specific electronic and lipophilic properties to a molecule, influencing its pharmacokinetic and pharmacodynamic profile. A closely related and well-documented compound is 2-[[(5-Bromo-2-thienyl)methyl]amino]ethanol (CAS Number: 856371-60-3).

| Property | Value |

| Molecular Formula | C₇H₁₀BrNOS |

| Molecular Weight | 236.13 g/mol |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| logP | 1.59 |

Table 1: Physicochemical Properties of 2-[[(5-Bromo-2-thienyl)methyl]amino]ethanol.

The synthesis of such compounds typically involves the reductive amination of 5-bromothiophene-2-carboxaldehyde with the appropriate amino alcohol. This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing molecules.

The Aminoethanol Side Chain: Modulator of Solubility and Function

The -(ethyl)amino)ethanol portion of the target molecule is a hydrophilic side chain that can significantly influence the compound's solubility and potential biological interactions. A relevant reference compound is 2-(2-Aminoethylamino)ethanol (CAS Number: 111-41-1).

| Property | Value |

| Molecular Formula | C₄H₁₂N₂O |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 238-240 °C |

| Density | 1.03 g/mL at 25 °C |

| Refractive Index | 1.485 |

Table 2: Physicochemical Properties of 2-(2-Aminoethylamino)ethanol.[1]

This compound is a versatile industrial chemical and a building block in the synthesis of more complex molecules.[2][3][4] Its primary and secondary amine groups, along with the hydroxyl group, allow for a wide range of chemical modifications.

Proposed Synthetic Route and Characterization Workflow

Based on the analysis of related compounds, a plausible synthetic route for 2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol can be proposed. This workflow also outlines the necessary steps for its purification and structural elucidation.

Step-by-Step Synthetic Protocol

-

Reactant Preparation: Dissolve 5-bromothiophene-2-carboxaldehyde in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To the stirred solution, add an equimolar amount of N-(2-aminoethyl)ethanolamine dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine product.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Structural Elucidation

The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the overall structure of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This will identify the characteristic functional groups present in the molecule, such as the C=N of the imine and the O-H of the alcohol.

-

Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.

Potential Applications and Future Research Directions

While no specific biological activity is documented for the target compound, its structural motifs suggest potential areas of investigation. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aminoethanol side chain could modulate the compound's solubility and its ability to interact with biological targets.

Future research on this compound would necessitate:

-

Definitive Synthesis and Characterization: Following the proposed workflow to obtain a pure, well-characterized sample.

-

In Vitro Screening: Testing the compound in a panel of biological assays to identify any potential therapeutic activities.

-

Mechanism of Action Studies: If activity is observed, further studies would be required to elucidate its mechanism of action at the molecular level.

-

Safety and Toxicity Profiling: A comprehensive evaluation of the compound's safety profile is essential for any potential therapeutic development.

Conclusion

While the provided CAS number 235968-33-9 could not be definitively linked to the chemical name 2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol, a logical and scientifically sound approach to its synthesis and characterization has been outlined. By leveraging data from structurally related analogs, this guide provides a roadmap for researchers interested in exploring this and other novel chemical entities. The principles of unambiguous structural confirmation and rigorous biological evaluation remain paramount in the pursuit of new scientific discoveries.

References

Due to the inability to identify the specific compound, a formal reference list for its properties cannot be generated. The references below pertain to the analogous compounds discussed in this guide.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel scaffold, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. While primarily recognized as a key intermediate in the synthesis of central nervous system (CNS) agents, the inherent structural motifs of this compound—a constrained thiopyran ring, a primary amine, and a tertiary alcohol—suggest a broader pharmacological potential.[1] This document will delve into hypothesized mechanisms of action, drawing parallels from structurally related compounds and the therapeutic areas for which it serves as a building block. We will explore its potential roles in modulating CNS pathways relevant to epilepsy, neuropathic pain, and anxiety, as well as its prospective utility in oncology and infectious diseases.[1] Detailed, field-proven experimental protocols are provided to enable researchers to rigorously test these hypotheses and unlock the full therapeutic promise of this versatile chemical entity.

Introduction: The Emergence of a Privileged Scaffold

This compound has emerged as a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[1] Its constrained cyclic structure is anticipated to enhance metabolic stability and improve selectivity for biological targets when incorporated into larger molecules.[1] The presence of both a primary amine and a hydroxyl group offers synthetic handles for diverse chemical modifications, allowing for the creation of libraries of novel compounds.[1] While its direct biological activity is not yet extensively characterized, its utility in the synthesis of drugs for epilepsy, neuropathic pain, and anxiety disorders strongly suggests that derivatives of this scaffold interact with key neurological targets.[1] This guide will, therefore, focus on the plausible mechanisms of action that could be conferred by this structural backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NOS | [2] |

| Molecular Weight | 147.24 g/mol | [2] |

| CAS Number | 879514-92-8 | [2] |

| Appearance | White powder | [3] |

| Storage | 2-8°C, light-proof, inert gas | [1] |

Hypothesized Mechanisms of Action in the Central Nervous System

The documented application of this compound as an intermediate for CNS agents provides a logical starting point for hypothesizing its potential mechanisms of action.[1] The core therapeutic indications—epilepsy, neuropathic pain, and anxiety—are often mechanistically linked through the modulation of neuronal excitability.

Modulation of Ion Channels and Neurotransmitter Systems in Epilepsy and Neuropathic Pain

Antiepileptic drugs and treatments for neuropathic pain frequently exert their effects by altering neuronal electrical activity or chemical signaling.[4][5]

-

Voltage-Gated Ion Channel Blockade: A primary mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels, which reduces high-frequency repetitive firing of neurons.[6][7][8] Derivatives of the thiopyran scaffold could potentially interact with these channels. Additionally, modulation of calcium and potassium channels is a known strategy for controlling neuronal hyperexcitability.[6][7] Gabapentinoids, for instance, reduce calcium influx and subsequent neurotransmitter release.[9]

-

Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[4] Many antiepileptic and anxiolytic drugs enhance GABAergic neurotransmission.[6][7] This can be achieved by acting as allosteric modulators of GABA-A receptors (e.g., benzodiazepines, barbiturates), inhibiting GABA transaminase to reduce GABA degradation (e.g., vigabatrin), or blocking GABA reuptake.[2][6][7] The aminomethyl group of the thiopyran scaffold could be a key pharmacophoric element for interaction with GABA receptors or related proteins.

-

Attenuation of Glutamatergic Excitation: Glutamate is the major excitatory neurotransmitter, and its overactivity is implicated in seizures and neuropathic pain.[4][10] Blocking glutamate receptors, such as the NMDA and AMPA subtypes, is a validated therapeutic approach.[1][10]

Serotonergic and Dopaminergic Receptor Modulation in Anxiety

Anxiolytic medications often target monoamine neurotransmitter systems.[11][12]

-

Serotonin Receptor Interaction: The serotonin system, particularly the 5-HT1A and 5-HT2A receptors, is a key target for anxiolytics.[13] For instance, buspirone is a 5-HT1A receptor agonist used to treat generalized anxiety disorder.[13] Structurally similar aminomethyl-pyran derivatives have been shown to act as ligands for serotonin receptors.[14]

-

Dopamine Receptor Interaction: Dopamine receptors, especially the D2 and D3 subtypes, are also implicated in anxiety and are the targets of some anxiolytic and antipsychotic drugs.[15] Thiopyran analogues have been synthesized and evaluated as dopamine D3 receptor-selective agonists.[11]

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Putative Anticancer and Antimicrobial Mechanisms

While the primary focus has been on CNS applications, the chemical functionalities of this compound suggest potential in other therapeutic areas.

DNA Intercalation and Topoisomerase II Inhibition

Structurally related aminomethylthioxanthenones have demonstrated antitumor activity through DNA intercalation and inhibition of topoisomerase II.[6] DNA intercalators insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription.[16] Topoisomerase II is an enzyme crucial for managing DNA topology during replication; its inhibition leads to DNA damage and apoptosis in cancer cells.[17] The planar nature of aromatic systems often appended to the aminomethyl group could facilitate such interactions.

Antibacterial Activity

Derivatives of tetrahydro-4(2H)-thiopyran have been synthesized and evaluated for antimicrobial activity.[13][18] The mechanism of action for such compounds can be varied, but they often involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action for novel derivatives of this compound, the following experimental protocols are recommended.

Caption: General Experimental Workflow for Mechanistic Studies.

CNS Target Engagement Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.[14]

Objective: To determine the binding affinity (Ki) of test compounds for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[14][19]

Methodology: Radioligand Binding Assay [14]

-

Membrane Preparation: Prepare crude membrane fractions from cells expressing the receptor of interest or from specific brain regions.[14]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[20]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[20]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[14]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[20]

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Table 2: Materials for Receptor Binding Assays

| Reagent/Equipment | Purpose |

| Cell lines expressing target receptor | Source of receptors |

| Radioligand (e.g., [³H]spiperone) | Labeled ligand for detection |

| Unlabeled test compound | Competitor for binding |

| Assay buffer | Maintain physiological pH and ionic strength |

| 96-well filter plates | For separating bound and free radioligand |

| Scintillation counter | To quantify radioactivity |

Anticancer Activity Assays

This assay determines if a compound can insert itself into the DNA double helix.[16]

Objective: To assess the DNA intercalating potential of test compounds.

Methodology: Fluorescent Intercalator Displacement (FID) Assay [21][22]

-

Assay Setup: In a 96-well plate, combine a solution of double-stranded DNA and a fluorescent intercalating dye (e.g., ethidium bromide or thiazole orange).[23]

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate to allow for any displacement to occur.

-

Final Fluorescence Measurement: Measure the fluorescence again. A decrease in fluorescence indicates displacement of the dye by the test compound, suggesting DNA binding and potential intercalation.[23]

-

Data Analysis: Plot the percentage of fluorescence quenching against the compound concentration to determine the concentration required for 50% displacement.

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.[17]

Objective: To determine if test compounds inhibit topoisomerase II activity.

Methodology: kDNA Decatenation Assay [18][24]

-

Reaction Setup: In microcentrifuge tubes, combine assay buffer, ATP, kinetoplast DNA (kDNA), and varying concentrations of the test compound.[24]

-

Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.[24]

-

Incubation: Incubate the reaction at 37°C.[24]

-

Reaction Termination: Stop the reaction by adding SDS and proteinase K.[25]

-

Gel Electrophoresis: Analyze the reaction products on an agarose gel.[24]

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in decatenated product.[17][24]

Antimicrobial Activity Assay

This is the gold standard for determining the potency of an antimicrobial agent.[26]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[27][28]

Methodology: Broth Microdilution Method [29]

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[27]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[27]

-

Inoculation: Inoculate each well with the bacterial suspension.[27]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[27]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[26]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While its current application is primarily as a synthetic intermediate for CNS agents, its structural features suggest a wider range of potential biological activities. The hypothesized mechanisms of action—modulation of CNS ion channels and receptors, DNA intercalation and topoisomerase II inhibition, and antimicrobial activity—provide a solid foundation for future drug discovery efforts. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate these hypotheses and to elucidate the precise molecular mechanisms of novel derivatives. Through rigorous scientific inquiry, the full therapeutic potential of this versatile chemical entity can be realized.

References

- MySkinRecipes. This compound.

-

Macdonald RL, Kelly KM. Antiepileptic drug mechanisms of action. Epilepsia. 1995;36 Suppl 2:S2-12. [Link]

-

Cleveland Clinic. Anxiolytics: What They Are, Uses, Side Effects & Types. Published March 1, 2023. [Link]

-

Chapman AG. Mechanisms of action of antiepileptic drugs. Epilepsy Behav. 1995;1(1):3-13. [Link]

-

Tallman JF, Cassella J, Kehne J. Mechanism of Action of Anxiolytics. In: Davis KL, Charney D, Coyle JT, Nemeroff C, eds. Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology; 2002. [Link]

-

The Royal Children's Hospital Melbourne. Antiepileptic medications. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Updated June 7, 2024. [Link]

-

Plotka M, Boukherroub R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Published June 14, 2023. [Link]

-

SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Zarkan A, Chattaway MA, Bas-Alsúa MG, et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nat Protoc. 2024. [Link]

-

Wikipedia. Anxiolytic. [Link]

-

Nitiss JL. Topoisomerase Assays. Curr Protoc Mol Biol. 2009;CHAPTER:Unit5.23. [Link]

-

Nitiss JL. Topoisomerase Assays. Curr Protoc Mol Biol. 2009;CHAPTER:Unit5.23. [Link]

-

BMG LABTECH. The minimum inhibitory concentration of antibiotics. Published July 30, 2024. [Link]

-

Finnerup NB, Attal N, Haroutounian S, et al. Neuropathic pain: Mechanisms and therapeutic strategies. Lancet Neurol. 2021;20(2):149-161. [Link]

-

Gilron I, Baron R, Jensen T. Neuropathic pain: principles of diagnosis and treatment. Mayo Clin Proc. 2015;90(4):532-545. [Link]

-

ResearchGate. A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. [Link]

-

ResearchGate. Mechanisms and Treatment of Neuropathic Pain. [Link]

-

YouTube. Neuropathic pain - explaining the mechanisms. Published August 28, 2023. [Link]

-

van Hecke O, Austin SK, Khan RA, Smith BH, Torrance N. Neuropathic pain in the general population: a systematic review of epidemiological studies. Pain. 2014;155(4):654-662. [Link]

-

Boger DL. A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Acc Chem Res. 2008;41(1):41-51. [Link]

-

Chemistry Stack Exchange. How to analytically quantify a chemical's potential to intercalate DNA? [Link]

-

Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

-

Inspiralis. DNA Unwinding Assay. [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

-

van de Witte SV, van der Wouden H, van der Pijl F, et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. J Recept Signal Transduct Res. 1998;18(4):247-262. [Link]

-

Newman-Tancredi A, Kleven MS. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology (Berl). 2011;216(4):451-473. [Link]

-

Pollock Research Lab. DNA Intercalation. Published July 15, 2022. [Link]

Sources

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. [Mechanism of action, indications and abuse of benzodiazepine anxiolytic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Anxiolytic Drugs: Overview [jove.com]

- 4. Neurology : Antiepileptic medications [rch.org.au]

- 5. Mechanisms and treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiepileptic drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Anxiolytic - Wikipedia [en.wikipedia.org]

- 13. acnp.org [acnp.org]

- 14. benchchem.com [benchchem.com]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]

- 17. benchchem.com [benchchem.com]

- 18. topogen.com [topogen.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. protocols.io [protocols.io]

"in vitro stability of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol"

An In-Depth Technical Guide to the In Vitro Stability of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

Foreword: The Imperative of Stability in Modern Drug Discovery

In the journey from a promising chemical entity to a life-changing therapeutic, stability is not merely a desirable attribute; it is a foundational pillar of safety, efficacy, and quality.[1][2][3] The characterization of a molecule's resilience to chemical and metabolic pressures in a controlled laboratory setting—its in vitro stability—provides the critical foresight needed to navigate the complexities of drug development.[4] This guide offers a detailed exploration of the principles, methodologies, and strategic considerations for assessing the in vitro stability of This compound , a key intermediate in the synthesis of Central Nervous System (CNS) agents.[5][6] For researchers and drug development professionals, understanding this molecule's stability profile is paramount for optimizing formulation, predicting pharmacokinetic behavior, and ensuring the integrity of the final active pharmaceutical ingredient (API).

Molecular Profile and Hypothesized Degradation Pathways

The structural features of this compound (CAS: 879514-92-8, Formula: C₆H₁₃NOS) dictate its potential vulnerabilities.[7][8] An analysis of its functional groups—a primary amine, a tertiary alcohol, and a thioether within a constrained heterocyclic ring—allows us to anticipate its behavior under stress.

-

Thioether Moiety: The sulfur atom is susceptible to oxidation, potentially forming the corresponding sulfoxide and, under more aggressive conditions, a sulfone. This is a common metabolic pathway for sulfur-containing compounds.

-

Primary Amine: This group can undergo various reactions, including oxidation and conjugation, which are key Phase II metabolic routes.

-

Tertiary Alcohol: While generally stable, tertiary alcohols can be prone to dehydration (loss of water) under strong acidic and high-temperature conditions, potentially leading to the formation of an alkene.

-

Thiopyran Ring: The constrained ring system is noted to potentially enhance metabolic stability and target selectivity by limiting conformational flexibility.[5]

A study on the related compound 4-methyltetrahydropyran (4-MeTHP) demonstrated that degradation under oxidative conditions can be initiated by C-H abstraction, leading to oxidized products or C-C bond cleavage.[9] This precedent underscores the importance of thoroughly investigating oxidative pathways for the thiopyran analogue.

Strategic Framework for Stability Assessment

A comprehensive in vitro stability evaluation is a two-pronged approach: assessing intrinsic chemical stability through forced degradation and evaluating metabolic susceptibility using biological systems. This dual strategy ensures the development of a robust, stability-indicating analytical method, a prerequisite for all subsequent studies.[10][11]

Caption: Overall workflow for in vitro stability assessment.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products of a drug substance.[10] This is crucial for developing stability-indicating methods and understanding how the molecule behaves under extreme conditions, informing formulation, packaging, and storage requirements.[11][12][13] The objective is to achieve a modest level of degradation, typically in the 5-20% range, to avoid the formation of secondary degradants that may not be relevant under normal storage conditions.[14]

Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis. | To assess susceptibility to degradation in low pH environments, which can be encountered in formulation or during gastric passage. |

| Base Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. | To evaluate stability in alkaline conditions, relevant for certain dosage forms and manufacturing processes. |

| Oxidative Degradation | 1. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Store at room temperature, protected from light, for 24 hours. 3. Withdraw aliquots at specified time points for immediate analysis. | To mimic oxidative stress and specifically probe the vulnerability of the thioether moiety.[14] |

| Thermal Degradation | 1. Store the solid compound and the stock solution in a temperature-controlled oven at 70°C. 2. Sample at time points up to 7 days. 3. For the solution, cool before analysis. For the solid, dissolve in solvent before analysis. | To determine the impact of high temperatures that may be encountered during manufacturing or shipping. |

| Photolytic Degradation | 1. Expose the solid compound and stock solution to a light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). 2. Run a parallel control sample protected from light. 3. Analyze samples after exposure. | To assess light sensitivity, which dictates the need for light-protective packaging.[14] |

Metabolic Stability Assessment: Predicting In Vivo Fate

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] It is a critical parameter for predicting in vivo pharmacokinetic properties such as intrinsic clearance (CLint) and half-life (t1/2).[15] The primary sites of drug metabolism are simulated using in vitro systems derived from the liver.[16]

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a cost-effective tool for initial screening of oxidative metabolism.[15][16]

-

Hepatocytes (Liver Cells): These represent a more complete and physiologically relevant model, as they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[17][18]

Detailed Protocol: Microsomal Stability Assay

This protocol outlines a typical experiment to determine the metabolic stability of the title compound using liver microsomes.

Caption: Experimental workflow for a microsomal stability assay.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of this compound in buffer.

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[16]

-

Prepare a solution of the cofactor NADPH.

-

-

Incubation:

-

In a 96-well plate, combine the microsomal suspension and the test compound. Include positive control compounds (one high-turnover, one low-turnover) and a negative control (incubation without NADPH).

-

Pre-incubate the plate at 37°C for 5-10 minutes.[16]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile or methanol containing an analytical internal standard.[15]

-

-

Sample Processing & Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.

-

The Analytical Cornerstone: Stability-Indicating Methods

The validity of any stability study rests on the quality of the analytical method used.[2] A stability-indicating method is one that can accurately quantify the decrease in the concentration of the API while simultaneously resolving it from its degradation products, metabolites, and any other potential impurities.[10][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the workhorse for stability testing. It provides excellent separation of the parent compound from its degradants.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolic stability assays and for identifying unknown degradation products.[15][21] Its superior sensitivity and specificity allow for precise quantification and structural elucidation of novel chemical species formed during the assays.

-

Derivative Spectrophotometry: In some cases, derivative spectrophotometry can be used to resolve the spectra of a parent drug from its degradation products, offering a simpler analytical approach when chromatographic methods are not available.[22][23]

Data Interpretation: From Raw Numbers to Actionable Insights

The ultimate goal of these studies is to translate analytical data into meaningful stability parameters.

Metabolic Stability Calculations

-

Plotting: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale (ln(% Remaining) vs. time).

-

Half-Life (t½): The slope of the linear regression from the plot is determined. The half-life is calculated using the formula:

-

t½ = -0.693 / slope

-

-

Intrinsic Clearance (CLint): This represents the maximal ability of the liver to metabolize a drug. It is calculated as:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[18]

-

These parameters are invaluable for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo human clearance.

Forced Degradation Analysis

The chromatograms from the stressed samples are compared to the unstressed control. The analysis should:

-

Calculate the percentage of degradation.

-

Determine the number and relative abundance of major degradation products.

-

Ensure peak purity of the parent compound, confirming the method's specificity.

| Parameter | Data Source | Interpretation & Application |

| Degradation Pathways | Forced Degradation LC-MS Data | Identifies chemical liabilities of the molecule. Guides chemical modifications to improve stability. |

| % Degradation | Forced Degradation HPLC Data | Quantifies stability under specific stress conditions. Informs decisions on formulation and packaging. |

| In Vitro Half-Life (t½) | Metabolic Stability Assay | A direct measure of how quickly the compound is metabolized. Used to rank-order compounds. |

| Intrinsic Clearance (CLint) | Metabolic Stability Assay | Predicts in vivo hepatic clearance. Essential for pharmacokinetic modeling and dose prediction. |

Conclusion: A Foundation for Successful Development

The in vitro stability assessment of this compound is a critical, multi-faceted investigation that provides indispensable knowledge for its development as a pharmaceutical intermediate. By systematically challenging the molecule with chemical and metabolic stressors and employing robust, stability-indicating analytical methods, we can establish a comprehensive profile of its liabilities. This data-driven approach not only satisfies regulatory expectations but, more importantly, empowers scientists to make informed decisions, mitigate risks, and ultimately accelerate the progression of new, stable, and effective medicines to the patients who need them.

References

- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. ()

- Alsante, K. M., Ando, A., Brown, R., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. ()

- Klick, S., Muzaffar, A., & Wozniak, T. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. ()

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. ()

- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. ()

- FDA. (2015, June). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. ()

- Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. ()

- JoVE. (2025, September 17).

- Kumar, S., & S, S. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. ()

- WuXi AppTec. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec. ()

- Singh, S., & Kumar, V. (2022, February 16). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1). ()

- Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.

- Thermo Fisher Scientific. (n.d.).

- Almac Group. (n.d.). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Almac Group. ()

- PCI Pharma Services. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. PCI Pharma Services. ()

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- BLDpharm. (n.d.). 879514-92-8|this compound. BLDpharm. ()

- Echemi. (n.d.). This compound. Echemi. ()

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. ()

- Grassi, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. ()

- El-Gindy, A., El-Zeany, B., & Awad, T. (2002). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 9-17. ()

- RongNa Biotechnology Co., Ltd. (n.d.). This compound. GuideChem. ()

- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 16(16), 2217-2221. ()

- Kamil, N. A. A., Shantier, S. W., & Gadkariem, E. A. (2022). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 13-22. ()

Sources

- 1. rroij.com [rroij.com]

- 2. almacgroup.com [almacgroup.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. rongna.lookchem.com [rongna.lookchem.com]

- 7. 879514-92-8|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. pharmtech.com [pharmtech.com]

- 15. researchgate.net [researchgate.net]

- 16. mttlab.eu [mttlab.eu]

- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dergipark.org.tr [dergipark.org.tr]

"solubility of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol in different solvents"

An In-Depth Technical Guide to the Solubility of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the journey from a new chemical entity (NCE) to a viable drug product is paved with critical physicochemical assessments. Among these, solubility stands as a paramount parameter, directly influencing a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle in formulation development, affecting more than 40% of NCEs and often leading to inadequate drug absorption and variable clinical outcomes.[3]

This technical guide provides a comprehensive examination of the solubility profile of This compound (CAS No: 879514-92-8), a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents.[4] The presence of both a primary amine and a tertiary hydroxyl group within a constrained thiopyran ring system imparts unique chemical characteristics that govern its behavior in various solvent systems.[4][5]

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet to explain the underlying principles that dictate the solubility of this molecule, providing a framework for predictive assessment and robust experimental design. We will delve into the structural determinants of solubility, the profound impact of pH, and present validated, step-by-step protocols for its empirical determination.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure.[6] Analyzing the functional groups and overall architecture of this compound allows for a reasoned prediction of its behavior in different solvent classes.

Molecular Structure:

-

Formula: C₆H₁₃NOS[5]

-

Molecular Weight: 147.24 g/mol [5]

-

Key Functional Groups:

-

Primary Aliphatic Amine (-CH₂NH₂)

-

Tertiary Alcohol (-OH)

-

Thioether (-S-) within a heterocyclic ring

-

The primary amine and tertiary alcohol are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors.[7][8] The thioether contributes a degree of polarity, while the saturated six-membered ring forms a nonpolar, hydrophobic backbone. This amphiphilic nature suggests a nuanced solubility profile.

Predicted Solubility in Common Solvents:

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The ability of the molecule to form hydrogen bonds is a dominant factor.[9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The -NH₂ and -OH groups can form strong hydrogen bonds with protic solvents. Aqueous solubility is expected to be highly pH-dependent.[10] |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and are effective at solvating polar molecules with both donor and acceptor sites.[11] |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Low to Moderate | While polar, these solvents are weaker hydrogen bond acceptors than DMSO/DMF, leading to reduced solvating power for this molecule.[11] |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | The hydrophobic hydrocarbon backbone is insufficient to overcome the high polarity of the amine and alcohol groups, leading to poor interaction with nonpolar solvents. |

The Critical Influence of pH on Aqueous Solubility

For ionizable molecules like this compound, pH is the most critical factor governing aqueous solubility.[12] The primary amine group (pKa estimated to be around 9-10, typical for primary amines) is basic and will be protonated in acidic to neutral conditions.

The equilibrium can be described as: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This equilibrium dictates that as pH decreases, the concentration of the protonated, charged ammonium species increases. This ion is significantly more polar than the neutral form and interacts far more favorably with water molecules, leading to a dramatic increase in solubility.[11][12] Conversely, in alkaline conditions (pH > pKa), the molecule will exist predominantly in its less soluble, neutral free base form.

This relationship can be visualized as a pH-solubility profile, where solubility is lowest at high pH and increases exponentially as the pH drops below the pKa. Understanding this profile is essential for developing oral dosage forms, where the drug must dissolve in the variable pH environments of the gastrointestinal tract, and for creating stable parenteral formulations.[1]

Caption: Logical flow of pH's effect on molecular ionization and resulting aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following protocols represent industry-standard methods for generating reliable thermodynamic and pH-dependent solubility data.

Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[13] It measures the concentration of a saturated solution after a prolonged equilibration period.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound solid into several glass vials (e.g., 2-5 mg into a 2 mL vial). The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., 1 mL of purified water, pH 7.4 phosphate-buffered saline, or ethanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (typically 25°C or 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[14] Causality Note: Shorter times may only yield kinetic solubility, which can overestimate the true thermodynamic value. A prolonged period ensures the dissolution and precipitation rates have equalized.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly to let larger particles settle.

-

Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by:

-

Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Trustworthiness Note: Pre-saturate the filter by discarding the first ~200 µL to prevent drug adsorption to the filter material, which could falsely lower the measured solubility.[15]

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and sample from the clear supernatant.

-

-

-

Quantification:

-

Dilute the filtered/centrifuged sample with a suitable mobile phase or solvent to fall within the linear range of a pre-validated analytical method.

-

Analyze the concentration of the diluted sample using a stability-indicating technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility value in mg/mL or µg/mL, accounting for the dilution factor.

-